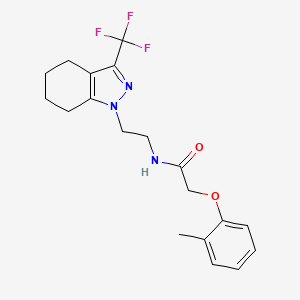

2-(o-tolyloxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N3O2/c1-13-6-2-5-9-16(13)27-12-17(26)23-10-11-25-15-8-4-3-7-14(15)18(24-25)19(20,21)22/h2,5-6,9H,3-4,7-8,10-12H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWNVGOXAPSASY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(o-tolyloxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The indazole moiety is known for its role in modulating enzyme activities and influencing receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

- Cell Lines Tested : Prostate cancer (PC-3), lung cancer (NCI-H460), and cervical cancer (HeLa).

- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 14.62 µM to 65.41 µM across different cell lines. This indicates a promising profile compared to standard chemotherapeutics like etoposide.

| Cell Line | IC50 (µM) | Standard (Etoposide) IC50 (µM) |

|---|---|---|

| PC-3 | 17.50 - 29.31 | 17.15 |

| NCI-H460 | 15.42 - 27.54 | 14.28 |

| HeLa | 14.62 - 25.73 | 13.34 |

This data suggests that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as disruption of cell cycle progression and induction of reactive oxygen species (ROS).

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown potential antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) analysis indicates that the presence of the trifluoromethyl group contributes significantly to its antibacterial efficacy.

Study 1: Cytotoxicity Evaluation

A study conducted on synthesized derivatives of similar compounds revealed that modifications in the indazole structure could enhance anticancer activity. The MTT assay was employed to evaluate cytotoxic effects, revealing that certain derivatives exhibited superior potency compared to the parent compound.

Study 2: Mechanistic Insights

Research utilizing molecular dynamics simulations indicated that the compound interacts with specific proteins involved in apoptosis regulation, such as Bcl-2 family proteins. These interactions were primarily hydrophobic in nature, suggesting a mechanism where the compound stabilizes pro-apoptotic conformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related acetamide derivatives from diverse sources:

Structural and Functional Analysis:

Core Scaffold Differences: The tetrahydroindazole core in the target compound distinguishes it from triazole-linked () or coumarin-based () analogs. The trifluoromethyl group on the indazole contrasts with difluoromethyl substituents in and . The -CF₃ group is more electronegative, which could enhance binding to hydrophobic enzyme pockets .

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step coupling (similar to and ), whereas triazole derivatives () are synthesized via click chemistry. Chloroacetamide herbicides () use simpler alkylation methods.

Biological Activity :

- Triazole-linked acetamides () show antimicrobial activity via hydrogen bonding (NH and C=O groups) .

- Difluoromethyl indazole acetamides () target kinases, with fluorinated groups enhancing metabolic stability and blood-brain barrier penetration .

- The target compound’s o-tolyloxy group may confer unique steric or electronic effects compared to naphthyloxy () or coumarin-based () analogs.

Agrochemical vs. Pharmaceutical Focus :

- Chloroacetamides () are optimized for herbicidal activity through electron-withdrawing groups (e.g., Cl) that disrupt plant cell division. In contrast, the target compound’s trifluoromethyl and indazole motifs align with pharmacokinetic optimization in drug discovery .

Detailed Research Findings

Key Structural-Activity Relationships (SAR):

- Trifluoromethyl vs.

- o-Tolyloxy vs. Naphthyloxy : The smaller o-tolyloxy group (vs. naphthyloxy in ) could reduce π-π stacking interactions but improve synthetic accessibility.

- Ethyl Linker : The ethyl spacer between the acetamide and indazole may enhance conformational flexibility, aiding target engagement compared to rigid linkers in .

Q & A

Q. What are the standard synthetic routes for preparing 2-(o-tolyloxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via 1,3-dipolar cycloaddition between azide intermediates and alkynes under copper-catalyzed conditions . Key steps include:

Azide Preparation : Reacting 2-chloro-N-phenylacetamide derivatives with sodium azide in a toluene/water system (8:2) under reflux for 5–7 hours to yield 2-azido-N-phenylacetamides .

Cycloaddition : Mixing the azide with an alkyne (e.g., (prop-2-yn-1-yloxy)naphthalene) in tert-butanol/water (3:1) with 10 mol% Cu(OAc)₂ at room temperature for 6–8 hours. The reaction is monitored via TLC (hexane:ethyl acetate, 8:2) .

- Critical Factors :

- Solvent Ratio : Aqueous/organic solvent mixtures improve regioselectivity.

- Catalyst Loading : Excess Cu(OAc)₂ accelerates cycloaddition but may increase side products.

- Purification : Recrystallization in ethanol yields >85% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

- Methodological Answer :

- IR Spectroscopy : Look for peaks at 1670–1682 cm⁻¹ (C=O stretch of acetamide), 1250–1300 cm⁻¹ (C-O stretch of aryl ether), and 3260–3300 cm⁻¹ (N-H stretch) .

- ¹H NMR : Key signals include:

- δ 5.38–5.48 ppm (methylene protons adjacent to triazole or ether groups).

- δ 7.20–8.61 ppm (aromatic protons from o-tolyloxy and indazole moieties) .

- ¹³C NMR : Peaks at 165.0 ppm (amide carbonyl) and 142–153 ppm (triazole carbons) confirm structural integrity .

- HRMS : Validate molecular weight with [M+H]⁺ matching theoretical values (e.g., ±0.0001 Da error) .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency in the final cycloaddition step, particularly when steric hindrance from the o-tolyloxy group occurs?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactant solubility and reduce steric clashes .

- Catalyst Screening : Test Cu(I) catalysts (e.g., CuI) instead of Cu(OAc)₂ for milder conditions .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .

- Computational Modeling : Perform DFT calculations to predict steric hotspots and guide substituent positioning .

Q. What strategies are recommended for resolving contradictory biological activity data across different assays (e.g., enzyme inhibition vs. cell-based studies)?

- Methodological Answer :

- Assay Validation :

Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to calibrate systems .

Solubility Checks : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .

- Structure-Activity Relationship (SAR) Analysis :

- Compare analogs (see Table 1 ) to isolate functional group contributions.

- Example: The trifluoromethyl group in the indazole ring enhances metabolic stability but may reduce membrane permeability .

Table 1: Structurally Related Compounds and Key Features

| Compound Name | Key Structural Features | Biological Activity Insights | Reference |

|---|---|---|---|

| Ethyl 4-{2-[6-(4-methoxyphenyl)-7-methyl...} | Ethyl ester; pyrazole core | Improved kinase inhibition | |

| N-Cyclohexyl-2-((5-(2-(4-fluorophenyl)... | Thiadiazole-thioether | Enhanced antibacterial activity | |

| 2-(5-Methoxy-1H-indol-1-yl)-N-[4-(trifluoro...) | Trifluoromethoxy group | Increased CNS penetration |

Q. How can researchers design experiments to elucidate the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In Vitro Hepatocyte Assays : Incubate with rat/human liver microsomes and monitor degradation via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated metabolism .

- Isotope Labeling : Synthesize a deuterated analog at the acetamide methyl group to track metabolic pathways .

- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents with serial plasma sampling. Calculate AUC, t₁/₂, and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.